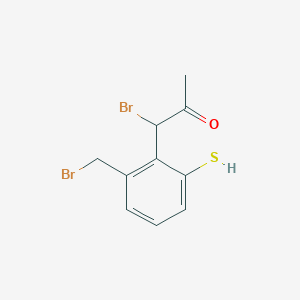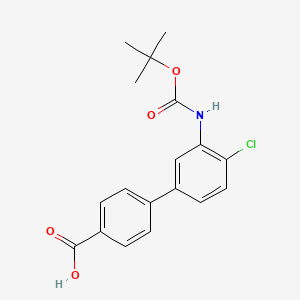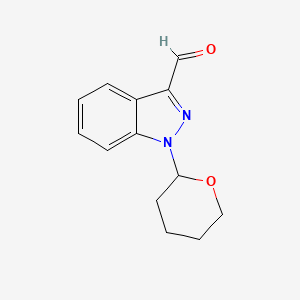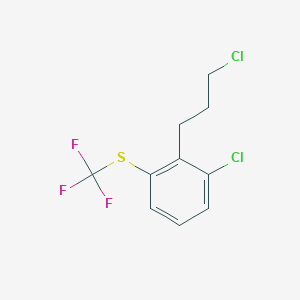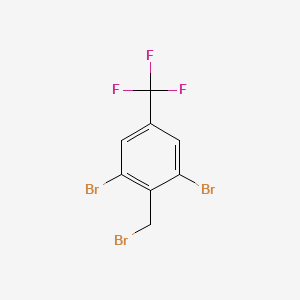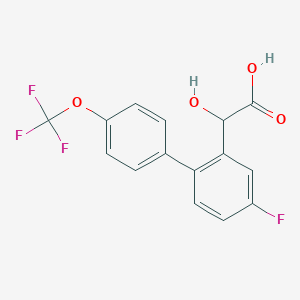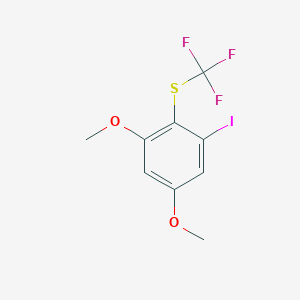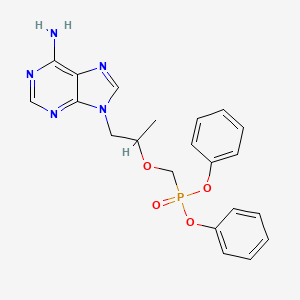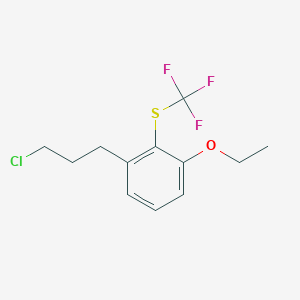
1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene is an organic compound with the molecular formula C12H14ClF3OS. This compound is characterized by the presence of a chloropropyl group, an ethoxy group, and a trifluoromethylthio group attached to a benzene ring. It is a member of the broader class of trifluoromethylated aromatic compounds, which are of significant interest in various fields due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Chloropropyl Intermediate: This step involves the reaction of benzene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 1-(3-chloropropyl)benzene.
Introduction of the Ethoxy Group: The next step involves the ethoxylation of the intermediate. This can be achieved by reacting the intermediate with ethyl alcohol in the presence of a strong acid catalyst like sulfuric acid (H2SO4).
Trifluoromethylthio Group Addition: The final step involves the introduction of the trifluoromethylthio group. This can be done using a trifluoromethylthiolating agent such as trifluoromethyltrimethylsilane (CF3SiMe3) in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
化学反応の分析
Types of Reactions
1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the chloropropyl group.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as alcohols, ketones, or alkanes.
科学的研究の応用
1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are important in pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of trifluoromethylated compounds on biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as increased stability or reactivity.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene involves its interaction with various molecular targets and pathways. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This can lead to the modulation of enzyme activity, receptor binding, and other biological processes.
類似化合物との比較
Similar Compounds
- 1-(3-Chloropropyl)-2-ethoxy-3-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-4-(trifluoromethoxy)-3-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene
Uniqueness
1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of the ethoxy group, in particular, can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C12H14ClF3OS |
|---|---|
分子量 |
298.75 g/mol |
IUPAC名 |
1-(3-chloropropyl)-3-ethoxy-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14ClF3OS/c1-2-17-10-7-3-5-9(6-4-8-13)11(10)18-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3 |
InChIキー |
FHFSGQXHALLBBQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1SC(F)(F)F)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


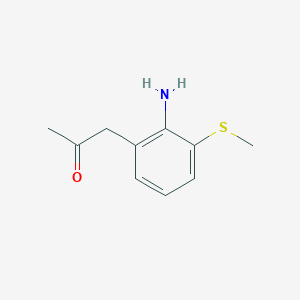
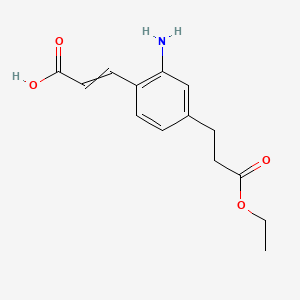
![Methyl 2-(2-methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate](/img/structure/B14060774.png)
![(10R,13S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14060783.png)

